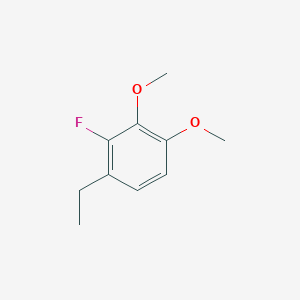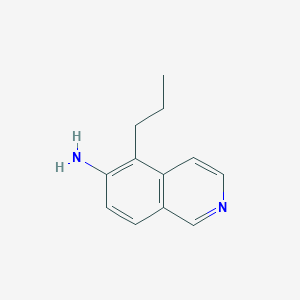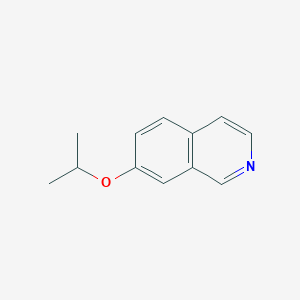
1-Ethyl-2-fluoro-3,4-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-fluoro-3,4-dimethoxybenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of benzene, where the benzene ring is substituted with an ethyl group, a fluorine atom, and two methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-fluoro-3,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general synthetic route involves the introduction of the ethyl, fluoro, and methoxy groups onto the benzene ring. The process typically includes:
Step 1: Ethylation of benzene to form ethylbenzene.
Step 2: Introduction of the fluoro group via fluorination reactions.
Step 3: Methoxylation to introduce the methoxy groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts alkylation and subsequent functional group transformations. The reaction conditions often require the use of catalysts such as aluminum chloride for alkylation and specific reagents for fluorination and methoxylation.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-2-fluoro-3,4-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions due to the presence of electron-donating methoxy groups.
Oxidation and Reduction: The ethyl group can be oxidized to form corresponding carboxylic acids, while reduction reactions can modify the fluoro and methoxy groups.
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or hydrogenation with palladium catalysts.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl group can yield carboxylic acids, while nucleophilic substitution of the fluoro group can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-fluoro-3,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of fluorinated aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-ethyl-2-fluoro-3,4-dimethoxybenzene involves its interaction with various molecular targets. The electron-donating methoxy groups and the electron-withdrawing fluoro group influence the reactivity of the benzene ring, making it susceptible to electrophilic and nucleophilic attacks. The pathways involved include:
Electrophilic Aromatic Substitution: Formation of a sigma complex followed by deprotonation to restore aromaticity.
Nucleophilic Substitution: Attack by nucleophiles on the fluoro-substituted carbon.
Vergleich Mit ähnlichen Verbindungen
- 1-Ethyl-2-fluoro-4,5-dimethoxybenzene
- 1-Ethyl-3-fluoro-2,4-dimethoxybenzene
- 1-Ethyl-2,3-dimethoxybenzene
Uniqueness: 1-Ethyl-2-fluoro-3,4-dimethoxybenzene is unique due to the specific positioning of its substituents, which affects its chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the benzene ring provides a balance that can be exploited in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
158641-47-5 |
|---|---|
Molekularformel |
C10H13FO2 |
Molekulargewicht |
184.21 g/mol |
IUPAC-Name |
1-ethyl-2-fluoro-3,4-dimethoxybenzene |
InChI |
InChI=1S/C10H13FO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
RYVYWYSYNWMCCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C=C1)OC)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11909298.png)

![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carbaldehyde](/img/structure/B11909301.png)






![6-Chlorothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11909356.png)

![(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol](/img/structure/B11909380.png)
